molecular formula C21H16N4OS B13426314 Axitinib Amide

Axitinib Amide

Cat. No.: B13426314
M. Wt: 372.4 g/mol
InChI Key: FYHCCBZVJQITPS-DHZHZOJOSA-N
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Description

Axitinib Amide is a derivative of Axitinib, a small molecule tyrosine kinase inhibitor developed by Pfizer. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. It functions by inhibiting vascular endothelial growth factor receptors, thereby blocking angiogenesis, tumor growth, and metastases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Axitinib Amide involves several synthetic strategies. One common method includes the use of hexane sulfonic acid in a reverse-phase high-performance liquid chromatography (HPLC) system. The pH of the solution is adjusted to 2.5 using orthophosphoric acid, and the solution is filtered using a 0.45-micron pore size filter paper . Another method involves cocrystallization with carboxylic acids, such as fumaric acid, to improve the aqueous solubility of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cocrystallization techniques. Liquid-assisted grinding and slurry methods are commonly used to prepare large-scale cocrystal samples . These methods ensure the compound’s stability and improve its solubility, making it more effective for oral formulations.

Chemical Reactions Analysis

Types of Reactions: Axitinib Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects.

Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, hexane sulfonic acid, and orthophosphoric acid. The reactions are typically conducted under controlled conditions, such as specific pH levels and temperatures, to ensure optimal results .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their efficacy in inhibiting vascular endothelial growth factor receptors and other molecular targets .

Scientific Research Applications

Axitinib Amide has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of tyrosine kinase receptors. In biology, it is used to investigate the mechanisms of angiogenesis and tumor growth. In medicine, this compound is primarily used in the treatment of advanced renal cell carcinoma, but it is also being explored for its potential in treating other types of cancer, such as breast cancer and thyroid cancer . In the industry, it is used in the development of new cancer therapies and drug formulations .

Mechanism of Action

Axitinib Amide exerts its effects by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks angiogenesis, tumor growth, and metastases. The compound is reported to exhibit potency that is 50-450 times higher than that of first-generation VEGFR inhibitors . The primary molecular targets include VEGFR-1, VEGFR-2, VEGFR-3, c-KIT, and PDGFR .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H16N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide

InChI

InChI=1S/C21H16N4OS/c22-21(26)17-6-1-2-7-20(17)27-15-9-10-16-18(24-25-19(16)13-15)11-8-14-5-3-4-12-23-14/h1-13H,(H2,22,26)(H,24,25)/b11-8+

InChI Key

FYHCCBZVJQITPS-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Origin of Product

United States

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